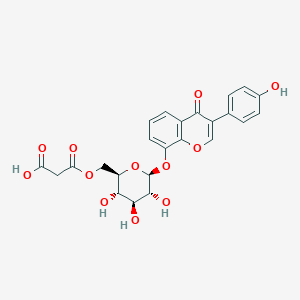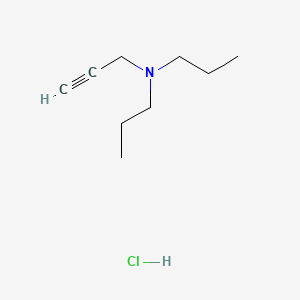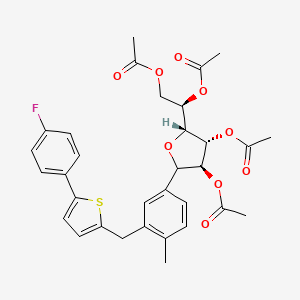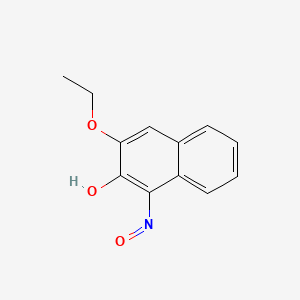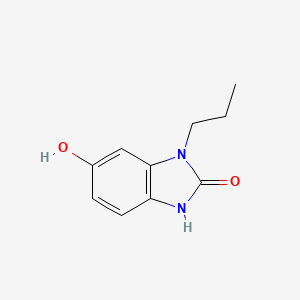
5-hydroxy-3-propyl-1H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-3-propyl-1H-benzimidazol-2-one is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of this compound consists of a benzene ring fused to an imidazole ring, with a hydroxyl group at the 5th position and a propyl group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3-propyl-1H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions . One common method includes the reaction of o-phenylenediamine with propionaldehyde in the presence of an acid catalyst, followed by oxidation to introduce the hydroxyl group at the 5th position.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic redox cycling using cerium (IV) and cerium (III) in the presence of hydrogen peroxide . This method ensures high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-hydroxy-3-propyl-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds.
Major Products Formed
Oxidation: Formation of 5-keto-3-propyl-1H-benzimidazol-2-one.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
5-hydroxy-3-propyl-1H-benzimidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infections.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-hydroxy-3-propyl-1H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 5th position plays a crucial role in binding to these targets, leading to inhibition or activation of various biochemical pathways . This compound can modulate the activity of enzymes involved in DNA synthesis and repair, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one
- 5,6-dimethylbenzimidazole
- 2-mercaptobenzimidazole
Uniqueness
5-hydroxy-3-propyl-1H-benzimidazol-2-one is unique due to the presence of both a hydroxyl group and a propyl group, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the propyl group influences its lipophilicity and ability to interact with lipid membranes .
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
5-hydroxy-3-propyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-2-5-12-9-6-7(13)3-4-8(9)11-10(12)14/h3-4,6,13H,2,5H2,1H3,(H,11,14) |
Clave InChI |
OCJBYVVOIWRXOC-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C=CC(=C2)O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


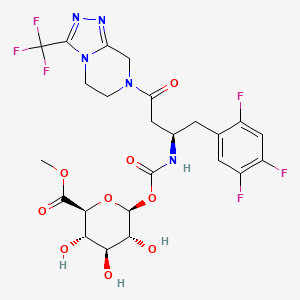
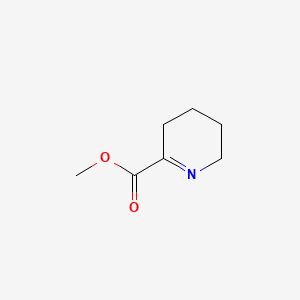

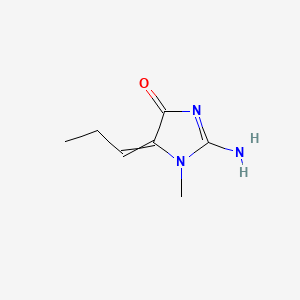
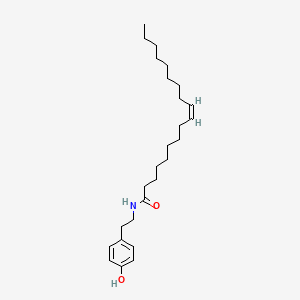
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
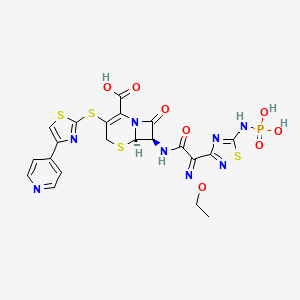
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
